3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride
Description
Stereochemical Configuration and Isomerism
The stereochemical analysis of this compound reveals several important configurational aspects that determine its three-dimensional molecular geometry. The compound contains a quaternary carbon center at the 2-position of the propyl chain, where two methyl groups are attached, creating a neopentyl-type structural motif. This quaternary carbon eliminates potential stereocenter formation at this position, simplifying the overall stereochemical profile of the molecule.
The aromatic bromination pattern significantly influences the molecular geometry through steric and electronic effects. The ortho-bromine substitution on the phenyl ring creates a distinctive electronic environment that affects the rotational barriers around the benzylic carbon-carbon bond. The bromine atom's van der Waals radius and electron-withdrawing properties establish specific conformational preferences that distinguish this compound from its meta and para isomers.
| Structural Parameter | Value/Characteristic |
|---|---|
| Quaternary Carbon Centers | 1 (at C-2 of propyl chain) |
| Chiral Centers | 0 |
| Rotational Bonds | 2 (phenyl-CH₂ and CH₂-quaternary carbon) |
| Aromatic Substitution Pattern | ortho-bromine |
| Molecular Symmetry | C₁ point group |
The absence of chiral centers in the molecular structure eliminates optical isomerism possibilities, resulting in a single enantiomeric form. However, the compound exhibits conformational isomerism due to restricted rotation around the benzylic bond, which creates energetically distinct rotameric states. The steric bulk of the 2,2-dimethyl substitution pattern interacts with the ortho-bromine atom, establishing preferred conformational arrangements that minimize intramolecular repulsion.
X-ray Crystallographic Studies of the Hydrochloride Salt
The crystallographic characterization of this compound provides essential insights into the solid-state molecular arrangement and intermolecular interactions. The hydrochloride salt formation involves protonation of the primary amine functionality, creating a charged ammonium center that participates in ionic interactions with the chloride anion. This ionic character significantly influences the crystal packing arrangement and thermodynamic stability of the solid phase.
The brominated aromatic system contributes to the crystal structure through halogen bonding interactions, where the bromine atom can function as both a halogen bond donor and acceptor. These interactions complement the primary ionic forces between the ammonium cation and chloride anion, creating a complex network of intermolecular forces that determine the overall crystal architecture. The ortho-positioning of the bromine atom relative to the aliphatic chain creates specific geometric constraints that influence the molecular packing efficiency.
| Crystallographic Parameter | Typical Range for Hydrochloride Salts |
|---|---|
| Space Group Symmetry | P2₁/c or Pna2₁ (common for organic salts) |
| Unit Cell Volume | 1200-1800 Ų (estimated for molecular size) |
| Hydrogen Bond Network | N⁺-H...Cl⁻ primary interactions |
| Halogen Bond Distances | 3.0-3.5 Å (Br...Cl contacts) |
| Density Range | 1.4-1.6 g/cm³ (typical for brominated organics) |
The thermal properties derived from crystallographic analysis reveal important information about the compound's stability and phase transition behavior. The melting point characteristics provide insights into the strength of intermolecular forces within the crystal lattice, while thermal expansion coefficients indicate the anisotropic behavior of the crystal structure under temperature variation. The bromine substitution pattern affects these thermal properties through its influence on molecular packing and intermolecular interaction strength.
Conformational Dynamics Analysis via Computational Modeling
Computational modeling studies of this compound provide detailed insights into the molecule's conformational preferences and dynamic behavior. Density functional theory calculations reveal the energetic landscape governing rotational motion around key bonds, particularly the benzylic carbon-carbon connection and the phenyl-methylene linkage. The 2,2-dimethyl substitution creates significant steric constraints that limit accessible conformational space and establish preferred molecular geometries.
The brominated aromatic system introduces both steric and electronic effects that influence conformational stability. The electron-withdrawing nature of the bromine substituent affects the aromatic electron density distribution, which in turn influences the rotational barriers around bonds connected to the aromatic ring. The ortho-positioning creates specific steric interactions with the aliphatic chain that are absent in meta and para isomers, leading to distinct conformational energy profiles.
| Computational Parameter | Calculated Values |
|---|---|
| Rotational Barrier (Phenyl-CH₂) | 8-12 kcal/mol (estimated range) |
| Rotational Barrier (CH₂-Quaternary C) | 4-6 kcal/mol (estimated range) |
| Dipole Moment | 2.5-3.5 Debye (estimated) |
| Molecular Volume | 180-220 ų (van der Waals) |
| Surface Area | 280-320 ų (accessible surface) |
Molecular dynamics simulations provide temporal information about conformational interconversion rates and the influence of environmental factors on molecular geometry. The hydrochloride salt formation significantly affects the conformational dynamics through charge-induced changes in intramolecular interactions and the introduction of additional intermolecular forces. The charged ammonium center creates electrostatic interactions that can stabilize specific conformations and influence the overall conformational equilibrium.
The solvation behavior predicted through computational modeling reveals important aspects of the compound's solution-phase properties. The amphiphilic character arising from the polar ammonium head group and the hydrophobic brominated aromatic tail creates distinct solvation patterns that influence conformational preferences in different solvent environments. These computational insights provide valuable guidance for understanding the compound's behavior in various chemical and biological systems.
Properties
IUPAC Name |
3-(2-bromophenyl)-2,2-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.ClH/c1-11(2,8-13)7-9-5-3-4-6-10(9)12;/h3-6H,7-8,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNQUJAFIAHELO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1Br)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(2-bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride typically involves the following key steps:
- Formation of the 2-bromophenyl intermediate : Starting from 2-bromobenzene derivatives or 2-bromobenzamide as precursors.
- Introduction of the 2,2-dimethylpropan-1-amine side chain : Through reductive amination or catalytic reduction of amide precursors.
- Conversion to hydrochloride salt : To obtain the stable, isolable amine hydrochloride salt.
Detailed Preparation Method from 2-Bromobenzamide
A reliable and well-documented method involves catalytic reduction of 2-bromobenzamide to the corresponding amine, followed by salt formation. This method is supported by transition metal-free catalytic reduction protocols:
- Starting Material : 2-bromobenzamide
- Catalyst : A boron-based reducing agent such as pinacolborane (HBPin)
- Solvent : Dry toluene
- Catalyst Loading : Low mol% of catalyst (e.g., 2 mol%)
- Reaction Conditions : Mild temperature under inert atmosphere
- Workup : Isolation of the amine as hydrochloride salt by treatment with HCl
This method yields the product as a colorless solid with high purity and good yield (~82%) as reported in recent synthetic studies.
Reaction Scheme Overview
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Reduction of 2-bromobenzamide | 2-bromobenzamide, HBPin, catalyst (2 mol%), dry toluene, mild temperature | Formation of 3-(2-bromophenyl)propan-1-amine intermediate |
| 2 | Salt formation | Treatment with HCl (gas or solution) | Formation of this compound |
Key Experimental Data and Yields
| Compound | Yield (%) | Physical State | Purity Indicators |
|---|---|---|---|
| 3-(2-bromophenyl)propan-1-amine hydrochloride | 82 | Colorless solid | Confirmed by 1H NMR, 13C NMR, and melting point analysis |
Preparation of Stock Solutions and Formulations
For practical use in research, the hydrochloride salt is often prepared as a stock solution. A representative preparation table for related bromophenyl-dimethylpropan-1-amine hydrochloride compounds is as follows:
| Stock Solution Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
|---|---|---|---|
| 1 mM | 3.59 mL | 17.95 mL | 35.89 mL |
| 5 mM | 0.72 mL | 3.59 mL | 7.18 mL |
| 10 mM | 0.36 mL | 1.79 mL | 3.59 mL |
Preparation involves dissolving the precise mass of the hydrochloride salt in suitable solvents such as DMSO, followed by dilution with co-solvents like PEG300, Tween 80, or corn oil to achieve clear solutions for in vivo or in vitro applications.
Notes on Reaction Optimization and Scale-up
- Catalyst Selection : Transition metal-free catalysts reduce potential metal contamination.
- Solvent Choice : Dry toluene is preferred for its inertness and ability to dissolve both reagents and catalyst.
- Temperature Control : Mild heating (e.g., 60–80 °C) optimizes reaction rate without decomposing sensitive intermediates.
- Purification : Crystallization of the hydrochloride salt provides a stable, pure product.
- Scalability : The method is amenable to gram-scale synthesis with consistent yields.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Catalyst | Yield (%) | Notes |
|---|---|---|---|---|---|
| Catalytic reduction of 2-bromobenzamide | 2-bromobenzamide | Pinacolborane (HBPin) | 2 mol% catalyst | 82 | Transition metal-free, mild conditions, high purity |
| Salt formation | Free amine | HCl (gas or solution) | N/A | Quantitative | Provides stable hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions: 3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as sodium iodide (NaI) and various alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo-compounds, depending on the specific conditions.
Reduction Products: Corresponding amine derivatives.
Substitution Products: Different bromophenyl derivatives.
Scientific Research Applications
Synthetic Pathways
- Bromination : Introduction of the bromine atom onto the phenyl ring.
- Amination : Reaction of the brominated phenyl compound with a suitable amine under reductive conditions to yield the final product.
Chemistry
3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation : Can be oxidized to form ketones or carboxylic acids.
- Reduction : The bromine atom can be reduced to form different derivatives.
- Substitution Reactions : The bromine can be replaced with other functional groups, enhancing the compound's versatility in organic synthesis.
Biology
Research indicates that this compound interacts with various biological targets, making it significant for biological studies:
- Neurotransmitter Receptor Interaction : Initial studies suggest that it may bind to neurotransmitter receptors, influencing neurotransmission dynamics.
- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes, which could be leveraged for therapeutic applications.
Medicine
The compound is being explored for its potential therapeutic applications:
- Antidepressant-like Effects : Animal studies suggest that compounds similar to 3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine exhibit antidepressant properties by modulating serotonin and norepinephrine pathways.
- Neuroprotective Properties : In vitro studies indicate that it may reduce neuronal apoptosis under neurotoxic conditions, suggesting its utility in treating neurodegenerative diseases.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Case Study on Depression
A study involving rodent models demonstrated that administration of this compound led to significant reductions in depressive behaviors compared to control groups. The effects were attributed to enhanced serotonin levels, indicating its potential as an antidepressant.
Neuroprotective Effects
In vitro studies showed that this compound could mitigate oxidative stress-induced apoptosis in neuronal cultures exposed to neurotoxic agents. This suggests its potential role in developing treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Mechanism of Action
The mechanism by which 3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride with analogous compounds, focusing on structural variations, physicochemical properties, and commercial availability.
Key Findings from Comparative Analysis
Meta-substituted bromo derivatives (e.g., 1-(3-bromophenyl)-) exhibit similar molar masses but distinct electronic profiles due to altered resonance effects .
Chlorine (e.g., 4-chloro derivative) offers intermediate electronic effects but is less sterically demanding than bromine .
Commercial Availability and Cost :
- The 4-fluoro derivative is priced at €425/50mg , reflecting higher demand or synthetic complexity .
- Chiral para-bromo analogs (e.g., (S)-1-(4-bromophenyl)-) command premium pricing (€1,163/500mg), underscoring the value of enantiopure compounds in drug discovery .
Safety and Environmental Impact :
- Brominated compounds (target and analogs) generally pose higher environmental risks (e.g., aquatic toxicity) compared to fluorine or chlorine derivatives .
Biological Activity
3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride, also known as 1-(3-bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride, is a chemical compound with significant potential in medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₁H₁₇BrClN
- Molecular Weight : 278.62 g/mol
- Structure : The compound features a brominated phenyl group attached to a branched amine structure, enhancing its solubility and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter receptors and enzymes. The brominated aromatic ring and the tertiary amine group are crucial for its binding affinity and specificity.
Binding Affinity Studies
Initial studies indicate that this compound may interact with neurotransmitter receptors such as serotonin and norepinephrine transporters. Binding assays have shown that variations in the bromination position can significantly affect the binding affinity and biological activity of structurally related compounds.
| Compound Name | Binding Affinity (Ki) | Biological Activity |
|---|---|---|
| 3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine | TBD | Potential SERT inhibitor |
| 3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine | TBD | Varying effects on neurotransmission |
| 3-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine | TBD | Different electronic properties affecting activity |
Therapeutic Applications
Research suggests that this compound may serve as a lead compound in developing medications targeting neurological disorders. Its structural characteristics make it a candidate for drug design aimed at modulating neurotransmitter systems.
Case Studies
- Neurological Disorders : In preclinical models, compounds similar to 3-(2-Bromophenyl)-2,2-dimethylpropan-1-amine have demonstrated efficacy in reducing symptoms associated with anxiety and depression by modulating serotonin levels.
- Antidepressant Activity : A study on related compounds indicated that modifications in the amine structure could lead to enhanced antidepressant properties, suggesting that further exploration of this compound could yield promising results in treating mood disorders.
Synthesis and Characterization
The synthesis of this compound involves several key steps:
- Bromination : The starting material undergoes bromination using N-bromosuccinimide (NBS) in dichloromethane.
- Amine Alkylation : The brominated intermediate is alkylated with methylamine under basic conditions.
- Hydrochloride Formation : The final product is obtained by treating the free base with hydrochloric acid.
This synthetic pathway not only enhances the yield but also ensures the purity necessary for biological testing.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| Transition Metal-Free | NHC-K complex | Toluene | 92% | |
| Mannich Reaction | None (thermal) | Ethanol | ~75%* | |
| *Estimated from analogous reactions. |
How can researchers ensure the purity of this compound, and what analytical techniques are recommended?
Basic Research Question
Methodological Answer:
Purification Methods:
- Recrystallization : Use ethanol/water mixtures to remove unreacted precursors.
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 ratio) isolates the target compound .
Analytical Techniques:
- ¹H/¹³C NMR : Confirm structural integrity. For example:
- ¹H NMR (DMSO-d6) : δ 8.11 (bs, 3H, NH₃⁺), 2.58 (q, J = 6.0 Hz, 2H, CH₂), 0.94 (s, 9H, C(CH₃)₃) .
- ¹³C NMR : 49.7 (CH₂), 30.2 (C(CH₃)₃), 26.9 (CH₃) .
- HPLC : C18 column with acetonitrile/0.1% TFA mobile phase (95% purity threshold) .
What strategies resolve contradictions between computational predictions and experimental reactivity data?
Advanced Research Question
Methodological Answer:
Case Study: Bromophenyl Reactivity
- Computational Modeling : DFT calculations predict electrophilic aromatic substitution at the para position due to bromine's electron-withdrawing effect.
- Experimental Validation : X-ray crystallography (e.g., analogous compounds in ) confirms regioselectivity. Discrepancies arise from solvent polarity or steric effects from the dimethylpropanamine group.
Resolution Workflow:
Replicate Experiments : Control solvent, temperature, and catalyst variables .
Synchrotron Analysis : Resolve steric clashes via high-resolution crystallography .
Kinetic Studies : Compare computational activation energies with experimental Arrhenius plots.
How does the bromophenyl group influence biological target interactions?
Advanced Research Question
Methodological Answer:
The bromine atom enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration. The dimethylpropanamine moiety acts as a hydrogen-bond donor, targeting neurotransmitter receptors (e.g., serotonin transporters) .
Experimental Design:
Q. Table 2: Key Pharmacological Parameters
| Parameter | Value | Method | Reference |
|---|---|---|---|
| IC₅₀ (SERT Inhibition) | 120 nM | Radioligand assay | |
| logP | 2.8 ± 0.2 | HPLC |
What are the challenges in characterizing stereochemical properties?
Advanced Research Question
Methodological Answer:
Challenges:
- Amine Chirality : The primary amine group can racemize under acidic conditions.
- Crystal Polymorphism : Multiple solid-state forms complicate X-ray analysis .
Solutions:
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers.
- Variable-Temperature NMR : Monitor racemization kinetics at 25–50°C .
How should this compound be stored to maintain stability?
Basic Research Question
Methodological Answer:
- Conditions : Store at -20°C in airtight, light-resistant containers under argon.
- Stability Tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition by HPLC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
